molecular formula C30H26O12 B192186 Procyanidin B2 CAS No. 29106-49-8

Procyanidin B2

Cat. No. B192186
CAS RN: 29106-49-8
M. Wt: 578.5 g/mol
InChI Key: XFZJEEAOWLFHDH-NFJBMHMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procyanidin B2 is a B type proanthocyanidin . It is found in plants, especially in grape seeds, apples, and cacao seeds . It is known to possess anti-inflammatory and antioxidant properties .


Synthesis Analysis

B-type procyanidins are characterized by a single interflavan bond between carbon-4 of the B-ring and either carbon-8 or carbon-6 of the C-ring . Procyanidin B2 can be synthesized by reacting flavan-3-ol with procyanidins-rich grape seed extracts under acidic conditions .


Molecular Structure Analysis

The structure of Procyanidin B2 is (−)-Epicatechin-(4β→8)-(−)-epicatechin .


Chemical Reactions Analysis

Procyanidin B2 can be converted into procyanidin A2 by radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions . It has been shown to inhibit the formation of the advanced glycation end-products pentosidine, carboxymethyllysine (CML), and methylglyoxal (MGO) .


Physical And Chemical Properties Analysis

Procyanidin B2 is a solid and slightly soluble in water . It is stable but can be easily oxidized .

Scientific Research Applications

  • Neuroprotection

    • Field : Neuroscience .
    • Application : PB2 has been found to have neuroprotective effects in primary cultures of rat cerebellar granule neurons (CGNs) exposed to various stressors .
    • Methods : CGNs were pre-incubated with PB2 and then neuronal stress was induced .
    • Results : PB2 offered significant dose-dependent protection of CGNs for all of the above insults, with the greatest neuroprotective effect being observed under conditions of nitrosative stress .
  • Cardiovascular Health

    • Field : Cardiovascular Research .
    • Application : PB2 has potential anti-oxidant and anti-inflammatory activities in oxidized low-density lipoprotein (ox-LDL)-induced human umbilical vein endothelial cells (HUVECs) injury .
    • Methods : HUVECs were treated with ox-LDL in the presence or absence of PB2 .
    • Results : PB2 alleviated ox-LDL-induced cell injury in HUVECs .
  • Antioxidant Activity

    • Field : Biochemistry .
    • Application : PB2 enhances the system of antioxidant via adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis .
    • Methods : Treatment of cells with PB2 increased p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus .
    • Results : This promoted the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .
  • Glycation Inhibition

    • Field : Biochemistry .
    • Application : PB2 has been shown to inhibit the formation of the advanced glycation end-products pentosidine, carboxymethyllysine (CML), and methylglyoxal (MGO) .
    • Methods : PB2 can be converted into procyanidin A2 by radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions .
    • Results : This process inhibits the formation of the advanced glycation end-products .
  • Metabolic Health

    • Field : Metabolic Research .
    • Application : PB2 has been shown to have potential benefits in treating and preventing a range of human diseases, such as diabetes mellitus, diabetic complications, atherosclerosis, and non-alcoholic fatty liver disease .
    • Methods : The underlying mechanisms have been partially elucidated, including mediating signaling pathways like NF-κB, MAPK, PI3K/Akt, apoptotic axis, and Nrf-2/HO-1 .
    • Results : The intake of PB2 is linked to hormesis of hemodynamic and metabolic responses .
  • Oral Health

    • Field : Dental Research .
    • Application : PB2 has excellent pharmacological properties, such as antioxidant, antibacterial, anti-inflammatory and anti-tumor properties, and so they can be used to treat various oral diseases, including dental caries, periodontitis, endodontic infections, etc .
    • Methods : Given the low bioavailability of procyanidins, great efforts have been made in drug delivery systems to address their limited use .
    • Results : Recent researches have focused on versatile effects and enhanced bioavailability of procyanidins resulting from innovative drug delivery systems, particularly focused on its potential against oral diseases .

Safety And Hazards

Procyanidin B2 may cause skin, eye, and respiratory system irritation . It is harmful if inhaled, absorbed through the skin, or swallowed . It is also a flammable material .

Future Directions

Procyanidin B2 has been found to have numerous bioactivities and possesses the potential to treat/prevent a wide range of human diseases, such as diabetes mellitus, diabetic complications, atherosclerosis, and non-alcoholic fatty liver disease . More research is needed to further understand its bioactivities and mechanisms of action .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJEEAOWLFHDH-NFJBMHMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028797
Record name Procyanidin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procyanidin B2, (+)-

CAS RN

29106-49-8
Record name Procyanidin B2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29106-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCYANIDIN B2, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88HKE854X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Procyanidin B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
12,200
Citations
K Sakano, M Mizutani, M Murata, S Oikawa… - Free Radical Biology …, 2005 - Elsevier
… procyanidin B2 chelated Fe(II) at equivalent concentrations. As a pro-oxidant property, we examined DNA damage induced by procyanidin B2, … possibility that procyanidin B2 exerts both …
Number of citations: 100 www.sciencedirect.com
H Yang, L Xiao, Y Yuan, X Luo, M Jiang, J Ni… - Biochemical …, 2014 - Elsevier
… and arthritis, we aimed to investigate whether procyanidin B2 (PCB2), the most widely distributed … In conclusion, we demonstrated for the first time that procyanidin B2 inhibits NLRP3 …
Number of citations: 99 www.sciencedirect.com
S Stoupi, G Williamson, F Viton, D Barron… - Drug Metabolism and …, 2010 - ASPET
… The concentration of radioactivity is expressed as microgram equivalents of procyanidin B2 per milliliter after intravenous administration of [ 14 C]procyanidin B2 for group I (21 mg/kg). …
Number of citations: 151 dmd.aspetjournals.org
BY Yang, XY Zhang, SW Guan, ZC Hua - Molecules, 2015 - mdpi.com
… Procyanidin B2 has demonstrated several health benefits and medical properties. However, … of procyanidin B2 in CCl 4 -treated mice. Our data showed that procyanidin B2 significantly …
Number of citations: 109 www.mdpi.com
W Yin, B Li, X Li, F Yu, Q Cai, Z Zhang, M Cheng… - Food & Function, 2015 - pubs.rsc.org
… It was reported that procyanidin B2 exerted greater … procyanidin B2 alone did not exhibit growth-inhibitory effects on human prostate carcinoma LNCaP cells. The view on procyanidin B2 …
Number of citations: 61 pubs.rsc.org
C Dallas, JM Ricardo-da-Silva… - Journal of Agricultural …, 1996 - ACS Publications
Interaction between anthocyanins (3-glucosides of cyanidin, peonidin and malvidin), procyanidin B 2 (B 2 ), and acetaldehyde and the formation of new colored compounds was studied …
Number of citations: 217 pubs.acs.org
MM Avelar, CMCP Gouvêa - Indian Journal of Pharmaceutical …, 2012 - ncbi.nlm.nih.gov
… procyanidin B2-3,3′-di-O-gallate was more cytotoxic to DU145 prostate cancer cell line than procyanidin B2[… The aim of the present work was to evaluate the procyanidin B2 cytotoxic …
Number of citations: 43 www.ncbi.nlm.nih.gov
Y Tian, C Yang, Q Yao, L Qian, J Liu, X Xie… - Frontiers in …, 2019 - frontiersin.org
… Procyanidin B2 (PCB2), the most widely distributed natural procyanidins, enhanced the expressions of M2 macrophage markers (Arg1, Ym1, and Fizz1). PCB2 activated peroxisome …
Number of citations: 51 www.frontiersin.org
N Martinez‐Micaelo, N González‐Abuín… - Molecular nutrition & …, 2015 - Wiley Online Library
Scope Macrophage stimulation with bacterial LPS triggers inflammasome activation, resulting in pro‐inflammatory IL‐1β cytokine maturation and secretion. IL‐1β underlies the …
Number of citations: 75 onlinelibrary.wiley.com
S Wu, Y Yue, J Li, Z Li, X Li, Y Niu… - Molecular nutrition & …, 2015 - Wiley Online Library
… The aim of our study was to investigate the effect of procyanidin B2 (PB), a bioactive food compound, on BBB disruption induced by ischemic stroke and explore the underlying …
Number of citations: 56 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.